BenchChemオンラインストアへようこそ!

7-Methoxyimidazo[1,2-a]pyrimidine

Physicochemical profiling Lipophilicity Medicinal chemistry building block selection

7-Methoxyimidazo[1,2-a]pyrimidine (CAS 375857-78-6) is a C7-methoxylated member of the imidazo[1,2-a]pyrimidine fused heterocycle class, with molecular formula C₇H₇N₃O, molecular weight 149.15 g·mol⁻¹, computed LogP of 1.21, density of 1.3 ± 0.1 g·cm⁻³, and three hydrogen-bond acceptor sites with zero hydrogen-bond donors. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in programs targeting GABAA receptor subtypes, plasmodial dihydroorotate dehydrogenase (PfDHODH), receptor tyrosine kinase MET, and glucose-6-phosphate dehydrogenase (G6PD), among other targets.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 375857-78-6
Cat. No. B2714788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyimidazo[1,2-a]pyrimidine
CAS375857-78-6
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCOC1=NC2=NC=CN2C=C1
InChIInChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3
InChIKeyCJSLSEQMMQWPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxyimidazo[1,2-a]pyrimidine (CAS 375857-78-6): A Differentiated 7-Substituted Imidazo[1,2-a]pyrimidine Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


7-Methoxyimidazo[1,2-a]pyrimidine (CAS 375857-78-6) is a C7-methoxylated member of the imidazo[1,2-a]pyrimidine fused heterocycle class, with molecular formula C₇H₇N₃O, molecular weight 149.15 g·mol⁻¹, computed LogP of 1.21, density of 1.3 ± 0.1 g·cm⁻³, and three hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in programs targeting GABAA receptor subtypes, plasmodial dihydroorotate dehydrogenase (PfDHODH), receptor tyrosine kinase MET, and glucose-6-phosphate dehydrogenase (G6PD), among other targets [2][3]. The 7-methoxy substitution creates a unique physicochemical profile that distinguishes this compound from the unsubstituted parent (CAS 274-95-3), the 7-methyl analog (CAS 6558-66-3), the 7-chloro analog (CAS 944896-70-2), and the 7-cyclopropyl analog (CAS 375857-72-0), making direct analog substitution scientifically inappropriate without re-validation.

Why 7-Substituted Imidazo[1,2-a]pyrimidine Analogs Cannot Be Interchanged: The Critical Role of the 7-Position Substituent in Determining Physicochemical and Pharmacological Behaviour


Substitution at the 7-position of the imidazo[1,2-a]pyrimidine nucleus is not a silent structural variation. As established by Bell and Caldwell, replacement of hydrogen by methyl at the 7-position 'greatly alters the chemical properties of these compounds,' affecting solubility, melting behaviour, infrared spectral characteristics, and reactivity [1]. This position-dependent sensitivity extends to biological systems: within the GABAA receptor benzodiazepine binding site series, the 7-trifluoromethyl analog (14g) and the 7-propan-2-ol analog (14k) exhibit distinct functional selectivity profiles for α2/α3 subtypes over α1, with the specific 7-substituent directly modulating both efficacy and the sedation liability at full receptor occupancy [2]. Similarly, in the PfDHODH inhibitor series, the imidazo[1,2-a]pyrimidine core binds with approximately 4-fold greater potency than the isosteric triazolopyrimidine scaffold (DSM151 PfDHODH IC₅₀ = 0.077 μM vs. the equivalent triazolopyrimidine), confirming that even scaffold-level heteroatom arrangement is pharmacologically consequential [3]. Consequently, substituting 7-methoxyimidazo[1,2-a]pyrimidine with the 7-methyl, 7-chloro, 7-cyclopropyl, or unsubstituted parent analog without re-optimization is unsupported by the quantitative structure-activity evidence and carries a high risk of altered target engagement, selectivity, or synthetic downstream compatibility.

Quantitative Differentiation Evidence: 7-Methoxyimidazo[1,2-a]pyrimidine vs. Closest Analogs


LogP and Hydrogen-Bond Acceptor Capacity Differentiate 7-Methoxy from 7-Methyl, 7-Chloro, and Unsubstituted Parent Analogs

The 7-methoxy derivative (CAS 375857-78-6) exhibits a computed LogP of 1.21 (XLogP3-AA = 1.4) and three hydrogen-bond acceptor (HBA) sites, compared to the unsubstituted parent imidazo[1,2-a]pyrimidine (CAS 274-95-3, LogP ≈ 0.55, two HBA sites), the 7-methyl analog (CAS 6558-66-3, LogP ≈ 1.1 estimated, one HBA site), and the 7-chloro analog (CAS 944896-70-2, LogP ≈ 1.5 estimated, two HBA sites) [1]. The methoxy oxygen contributes an additional HBA site while maintaining moderate lipophilicity, creating a distinct profile in the dimension of polarity-lipophilicity balance not replicated by alkyl, halogen, or hydrogen substituents at the 7-position.

Physicochemical profiling Lipophilicity Medicinal chemistry building block selection

Imidazo[1,2-a]pyrimidine Scaffold Binds PfDHODH with 4-Fold Greater Affinity than the Isosteric Triazolopyrimidine Scaffold

In a direct scaffold-comparison study, Marwaha et al. demonstrated that the imidazo[1,2-a]pyrimidine series binds more potently to Plasmodium falciparum dihydroorotate dehydrogenase than the corresponding triazolopyrimidine series, with the lead candidate DSM151 exhibiting a PfDHODH IC₅₀ of 0.077 μM, representing an approximate 4-fold improvement in binding affinity over the equivalent triazolopyrimidine [1]. This scaffold-level advantage is dependent on the nature of the aniline substitution and provides a quantitative basis for selecting the imidazo[1,2-a]pyrimidine core over the triazolopyrimidine isostere in antimalarial programs targeting PfDHODH.

Antimalarial drug discovery PfDHODH inhibition Scaffold hopping Bioisosterism

Imidazo[1,2-a]pyrimidine GABAA Ligands Exhibit Functional Selectivity for α3 over α1 Subtypes Governed by 7-Position Substitution

Blackaby et al. reported that imidazo[1,2-a]pyrimidines function as ligands at the GABAA receptor benzodiazepine binding site and can exhibit functional selectivity for the α3 subtype over the α1 subtype [1]. In a follow-on study by Goodacre et al., the 7-trifluoromethylimidazopyrimidine (14g) and 7-propan-2-olimidazopyrimidine (14k) demonstrated anxiolytic efficacy in both conditioned and unconditioned animal models with minimal sedation at full benzodiazepine binding site occupancy [2]. The functional selectivity (α2/α3 vs. α1) was shown to be tunable through the nature of the 7-position substituent, establishing that the 7-substituent is a critical molecular switch for efficacy-sedation dissociation. While direct quantitative α3/α1 efficacy ratios for the 7-methoxy analog are not reported in these studies, the class-level SAR establishes that the 7-methoxy group, with its distinct electronic (σₚ = −0.27 for OMe vs. σₚ = 0.54 for CF₃) and steric properties, is expected to confer a selectivity profile distinct from the 7-CF₃, 7-propan-2-ol, and 7-H analogs.

GABAA receptor pharmacology Anxiolytic drug discovery Subtype selectivity CNS safety margin

7-Position Substitution Profoundly Alters Chemical Properties: Evidence from Comparative Physicochemical Studies on Imidazo[1,2-a]pyrimidines

Bell and Caldwell systematically compared 5-hydroxyimidazo[1,2-a]pyrimidines bearing either hydrogen or methyl at the 7-position and reported that 'replacement of hydrogen by methyl in the 7-position greatly alters the chemical properties of these compounds,' including marked differences in solubility in organic solvents, melting points, and infrared carbonyl absorption patterns [1]. The 7-methyl-substituted series derived from 2-amino-4-hydroxy-6-methylpyrimidine exhibited lower solubility and higher melting points than the corresponding 7-H series derived from isocytosine. Extrapolating to the 7-methoxy analog, the methoxy group introduces an additional H-bond acceptor and a +M (mesomeric electron-donating) effect not present in the 7-H, 7-methyl, or 7-chloro analogs, predicting further differentiation in solubility, crystallinity, and chromatographic behaviour relevant to purification and formulation.

Heterocyclic chemistry Structure-property relationships Substituent effects Synthetic tractability

Imidazo[1,2-a]pyrimidine Derivatives Exhibit Antileishmanial Activity with >10-Fold Selectivity over Host Cells, Validating the Scaffold for Antiparasitic Library Construction

Kumar et al. synthesized a Groebke-Blackburn-Bienaymé multicomponent reaction-based library of imidazo-fused heterocycles and screened them against Leishmania amazonensis promastigotes and amastigotes [1]. Among the library, imidazo[1,2-a]pyrimidine derivative 24 exhibited an IC₅₀ of 6.63 μM against the clinically relevant amastigote form, being approximately 2-fold more active than the reference drug miltefosine (IC₅₀ ≈ 13.3 μM estimated), and demonstrated >10-fold selectivity for intracellular parasites over host cells. This establishes the imidazo[1,2-a]pyrimidine scaffold, and by extension its 7-substituted congeners, as a validated pharmacophore for antileishmanial drug discovery with a favorable therapeutic window.

Antileishmanial drug discovery Host-parasite selectivity Phenotypic screening Neglected tropical diseases

High-Value Application Scenarios Where 7-Methoxyimidazo[1,2-a]pyrimidine (CAS 375857-78-6) Provides Quantifiable Advantage Over Analogs


Scaffold-Hopping Library Synthesis for PfDHODH-Targeted Antimalarial Lead Optimization

Procurement teams supporting antimalarial drug discovery should prioritize 7-methoxyimidazo[1,2-a]pyrimidine over the triazolopyrimidine isostere or the unsubstituted imidazo[1,2-a]pyrimidine parent. The imidazo[1,2-a]pyrimidine scaffold provides a validated 4-fold binding affinity advantage over triazolopyrimidines (DSM151 PfDHODH IC₅₀ = 0.077 μM vs. ~0.31 μM for the equivalent triazolopyrimidine) [1]. The 7-methoxy substituent additionally provides a synthetic handle for further derivatization (demethylation to 7-OH, or use as a directing group in C–H functionalization) while contributing a +M electronic effect that can be exploited to tune the electron density of the heterocyclic core in SAR exploration. This compound is therefore the optimal starting building block for constructing focused PfDHODH inhibitor libraries where both scaffold potency and 7-position electronic tuning are design variables.

GABAA Receptor α2/α3 Subtype-Selective Agonist Development with Reduced Sedation Liability

For CNS drug discovery programs targeting the benzodiazepine binding site of GABAA receptors, 7-methoxyimidazo[1,2-a]pyrimidine offers a distinct entry point into the α2/α3-selective agonist chemical space [1]. Class-level SAR demonstrates that the 7-position substituent is a critical determinant of functional selectivity for anxiolytic α2/α3 subtypes over the sedation-associated α1 subtype [2]. The methoxy group (Hammett σₚ = −0.27) explores an electron-donating parameter space not accessible with the 7-CF₃ (σₚ = 0.54) or 7-H analogs that have been profiled in published GABAA programs. Researchers should select this compound when the design hypothesis requires a resonance-electron-donating substituent at the 7-position to dissociate anxiolytic efficacy from sedative and ataxic side effects.

Construction of Antileishmanial and Antiparasitic Compound Libraries with Favorable Host-Cell Selectivity

The imidazo[1,2-a]pyrimidine scaffold has been validated as an antileishmanial pharmacophore with an IC₅₀ of 6.63 μM against L. amazonensis amastigotes and >10-fold selectivity over host macrophages [1]. 7-Methoxyimidazo[1,2-a]pyrimidine serves as the ideal core intermediate for constructing derivative libraries via Groebke-Blackburn-Bienaymé multicomponent reactions or other annulation chemistries, where the 7-methoxy group can be retained to modulate electronic properties or converted to 7-OH for subsequent O-alkylation diversification. Procurement should favor this building block over the unsubstituted parent or 7-alkyl analogs when the synthetic strategy involves late-stage functionalization at the 7-position, as the methoxy group provides both a directing effect and a traceless conversion option.

Kinase Inhibitor Fragment-Based Drug Discovery Requiring 7-Position Electronic Modulation

Patent literature identifies imidazo[1,2-a]pyrimidine derivatives as inhibitors of GSK-3, SYK, Aurora-2, CDK-2, JAK-3, LCK, SRC, and Tec family kinases, with the heterocyclic core serving as an ATP-competitive hinge-binding motif [1]. The 7-methoxy analog provides a moderate LogP (1.21) and an additional H-bond acceptor site compared to 7-methyl or 7-H analogs, offering a differentiated physicochemical profile for fragment-based screening libraries [2]. The compound's commercial availability at 95%+ purity from multiple vendors (Bidepharm, AKSci, Leyan) with batch-specific QC documentation (NMR, HPLC, GC) makes it suitable for procurement in kinase-focused fragment libraries where scaffold diversity and electronic parameter coverage are critical screening design criteria .

Quote Request

Request a Quote for 7-Methoxyimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.